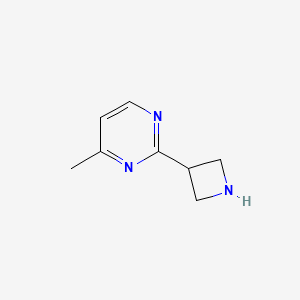

2-(Azetidin-3-yl)-4-methylpyrimidine

Description

Overview of Pyrimidine (B1678525) and Azetidine (B1206935) Scaffolds in Chemical Sciences

In the vast realm of heterocyclic chemistry, both pyrimidine and azetidine rings stand out as "privileged scaffolds" due to their frequent appearance in biologically active compounds.

The pyrimidine scaffold is a six-membered aromatic ring containing two nitrogen atoms. It is a fundamental component of life, forming the structural core of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.govingentaconnect.com This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery. nih.gov The pyrimidine nucleus is present in a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govmdpi.com Its versatility allows for structural modifications at multiple positions, enabling chemists to fine-tune the compound's properties for optimal interaction with various biological targets. mdpi.com

The azetidine scaffold is a four-membered, nitrogen-containing saturated heterocycle. rsc.org For a long time, these compounds were relatively unexplored due to synthetic challenges. nih.gov However, recent advancements have made them more accessible. rsc.org The defining characteristic of azetidines is their significant ring strain (approximately 25.4 kcal/mol), which imparts unique reactivity compared to less strained rings like pyrrolidine (B122466). rsc.org This feature, combined with its stability, makes the azetidine ring an attractive component in medicinal chemistry. rsc.orgnih.gov It is often incorporated into drug candidates to introduce three-dimensionality, improve metabolic stability, and serve as a rigid scaffold for orienting functional groups. nih.gov Azetidine-containing compounds have shown a diverse range of pharmacological activities, including anticancer and antibacterial effects. nih.govlifechemicals.com

| Scaffold | Key Features | Significance in Chemical Sciences |

|---|---|---|

| Pyrimidine | Six-membered aromatic heterocycle with two nitrogen atoms. nih.gov | Core component of DNA/RNA nucleobases; versatile pharmacophore in numerous approved drugs with a wide range of biological activities. ingentaconnect.comnih.gov |

| Azetidine | Four-membered saturated heterocycle with one nitrogen atom; possesses significant ring strain. rsc.org | Used to increase molecular rigidity, metabolic stability, and three-dimensionality in drug candidates; exhibits unique strain-driven reactivity. rsc.orgnih.gov |

Structural Context and Nomenclature of 2-(Azetidin-3-yl)-4-methylpyrimidine

The nomenclature "this compound" precisely describes the molecule's architecture. The parent structure is a pyrimidine ring. This ring is substituted at two positions:

At the C4 position , there is a methyl group (-CH₃).

At the C2 position , an azetidine ring is attached. The connection is specifically through the C3 position of the azetidine ring, hence the "azetidin-3-yl" designation.

This specific arrangement of a methyl group and an azetidinyl substituent on the pyrimidine core creates a distinct chemical entity with its own unique set of physicochemical properties and potential biological interactions. The presence of the basic nitrogen atoms in both the pyrimidine and azetidine rings allows for the formation of salts, such as the commonly available dihydrochloride (B599025) salt.

| Identifier | Value |

|---|---|

| CAS Number | 1361118-73-1 |

| Molecular Formula | C₈H₁₃Cl₂N₃ |

| Molecular Weight | 222.12 g/mol |

| SMILES Code | CC1=NC(C2CNC2)=NC=C1.[H]Cl.[H]Cl |

Current State of Research and Emerging Areas of Investigation for Azetidine-Substituted Pyrimidines

The deliberate combination of azetidine and pyrimidine scaffolds is a modern strategy in medicinal chemistry aimed at generating novel compounds with enhanced properties. Research into azetidine-substituted pyrimidines, while still an emerging field, is focused on several key therapeutic areas.

One area of investigation is in the development of molecular probes and fluorescent markers. Studies have shown that modifying pyrimidine-like cores with substituted azetidines can yield fluorophores with significantly improved photophysical properties, such as enhanced quantum efficiency. nih.gov This suggests potential applications in bio-imaging and diagnostic tools.

A significant focus is on oncology. Given the prevalence of pyrimidine scaffolds in anticancer agents, researchers are exploring azetidine substitution as a means to develop new kinase inhibitors and other antineoplastic agents. ingentaconnect.comnih.gov The azetidine moiety can provide a rigid, three-dimensional structure that may lead to more potent and selective binding to enzyme active sites.

Furthermore, azetidine-substituted pyrimidines are being evaluated for their potential as central nervous system (CNS) agents. The structural characteristics of the azetidine ring can be advantageous for creating molecules that can cross the blood-brain barrier. nih.gov For instance, azetidine derivatives have been explored as GABA-uptake inhibitors, indicating the scaffold's potential in neurology. nih.gov The synthesis of diverse libraries of azetidine-based scaffolds is an active area of research to support the discovery of new CNS-focused lead compounds. nih.gov

Historical Context and Evolution of Research on Related Molecular Architectures

The study of pyrimidine and azetidine heterocycles has evolved along distinct, yet now converging, historical paths. Pyrimidine chemistry has a rich history dating back to the 19th century, with its biological importance cemented with the discovery of its role in the structure of nucleic acids. nih.gov For decades, research focused on synthesizing a vast library of pyrimidine derivatives and exploring their extensive pharmacological profiles. nih.govresearchgate.net

The chemistry of azetidines, particularly the medicinally vital azetidin-2-one (B1220530) (β-lactam) ring of penicillin and cephalosporin (B10832234) antibiotics, gained prominence in the mid-20th century. lifechemicals.com However, the study of the parent azetidine ring was slower to develop due to synthetic hurdles. nih.gov Early research was often focused on understanding the fundamental, strain-driven reactivity of this four-membered ring. rsc.orgrsc.org

The evolution of drug design philosophies, from random screening to rational, structure-based design and fragment-based approaches, has spurred the combination of these two scaffolds. Medicinal chemists now frequently use smaller, rigid scaffolds like azetidine as "bioisosteres" or as tools to confer favorable pharmacokinetic properties (e.g., metabolic stability, solubility, cell permeability). mdpi.com The modern approach involves strategically joining well-understood, privileged scaffolds like pyrimidine with functional scaffolds like azetidine to create novel chemical matter with a higher probability of biological activity and improved drug-like characteristics. nih.gov This represents a shift from exploring single heterocyclic systems to intelligently combining them to access new areas of chemical space. nih.gov

Rationale for In-Depth Academic Investigation of this compound

The academic and industrial interest in this compound is founded on a strong medicinal chemistry rationale. The molecule is a hybrid of two scaffolds, each with a proven track record of biological significance.

The primary rationale for its investigation includes:

Synergistic Potential: The fusion of the pharmacologically versatile pyrimidine core with the structurally and metabolically advantageous azetidine ring offers the potential for novel or enhanced biological activity. nih.govnih.gov

Structural Novelty and 3D-Topology: The azetidine ring introduces a non-planar, rigid substituent onto the flat, aromatic pyrimidine core. This three-dimensional character is highly desirable in modern drug discovery as it can lead to improved binding affinity and selectivity for protein targets compared to purely flat molecules.

Improved Physicochemical Properties: The azetidine moiety is often used to modulate key drug-like properties. It can act as a "metabolic shield," blocking sites of unwanted metabolism on the pyrimidine ring, or it can improve solubility and permeability, which are critical for a compound's pharmacokinetic profile.

Scaffold for Library Synthesis: The compound serves as a valuable building block. The secondary amine within the azetidine ring provides a reactive handle for further chemical modification, allowing for the creation of a library of related compounds. This enables systematic structure-activity relationship (SAR) studies, which are fundamental to optimizing a lead compound into a viable drug candidate. nih.gov

In essence, the in-depth investigation of this compound is driven by the hypothesis that this specific combination of privileged scaffolds will yield a molecule with valuable biological properties, serving either as a direct therapeutic lead or as a foundational template for the discovery of new medicines.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-4-methylpyrimidine |

InChI |

InChI=1S/C8H11N3/c1-6-2-3-10-8(11-6)7-4-9-5-7/h2-3,7,9H,4-5H2,1H3 |

InChI Key |

RDVZHTNFOGEUOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)C2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azetidin 3 Yl 4 Methylpyrimidine and Its Precursors

Strategies for the Construction of the Azetidine (B1206935) Ring System

The construction of the azetidine ring, a saturated four-membered heterocycle, presents a synthetic challenge due to inherent ring strain. However, a variety of methods have been developed to access this valuable structural motif. These strategies often involve intramolecular cyclization reactions and, where necessary, stereoselective approaches to control the three-dimensional arrangement of substituents.

Cyclization Reactions for Azetidine Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis. A common approach involves the cyclization of 1,3-difunctionalized open-chain precursors. For instance, the intramolecular nucleophilic substitution of a leaving group at the 3-position by a nitrogen atom at the 1-position is a widely used method.

Another powerful strategy is the palladium-catalyzed intramolecular C(sp³)–H amination. This method allows for the formation of the azetidine ring from an acyclic amine precursor, often utilizing an oxidant to facilitate the C-N bond formation. The reaction proceeds via a high-valent palladium intermediate, which undergoes reductive elimination to furnish the cyclized product.

Furthermore, the intramolecular aminolysis of epoxides provides a regioselective route to 3-hydroxyazetidines, which can serve as versatile intermediates. For example, cis-3,4-epoxy amines can be treated with a Lewis acid catalyst, such as lanthanum(III) triflate, to promote a regioselective intramolecular attack of the amine on the C3 position of the epoxide, yielding the corresponding 3-hydroxyazetidine.

| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Product Type |

| Intramolecular Nucleophilic Substitution | 1,3-dihaloamines, amino alcohols with activated hydroxyl groups | Base | Substituted Azetidines |

| Palladium-Catalyzed C-H Amination | Acyclic amines with a directable C-H bond | Pd(II) catalyst, Oxidant (e.g., benziodoxole tosylate) | Functionalized Azetidines |

| Intramolecular Aminolysis of Epoxides | cis-3,4-epoxy amines | Lewis Acid (e.g., La(OTf)₃) | 3-Hydroxyazetidines |

Stereoselective Synthesis of Azetidine Intermediates

The control of stereochemistry is often crucial in the synthesis of biologically active molecules. Stereoselective methods for azetidine synthesis aim to produce enantiomerically enriched or diastereomerically pure products. One approach involves the use of chiral starting materials derived from the chiral pool, such as amino acids.

For example, chiral azetidin-3-ones can be prepared from α-amino acids. These ketones can then be subjected to stereoselective reduction or other transformations to introduce desired stereocenters. Asymmetric catalysis also plays a vital role. For instance, the stereoselective reduction of an azetidin-3-one using a chiral reducing agent can provide access to enantiomerically enriched 3-hydroxyazetidines.

Approaches to Pyrimidine (B1678525) Ring Synthesis

The pyrimidine ring is a ubiquitous scaffold in biologically active compounds and can be constructed through various synthetic routes. Condensation reactions and multi-component reactions are among the most powerful and versatile methods for assembling the pyrimidine core.

Condensation Reactions for Pyrimidine Core Formation

The most traditional and widely used method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. For the synthesis of a 4-methylpyrimidine (B18481) core, a suitable 1,3-dicarbonyl precursor would be acetylacetone (2,4-pentanedione). The reaction of acetylacetone with an amidine, such as formamidine, in the presence of a base leads to the formation of the 4-methylpyrimidine ring.

Variations of this approach include the use of β-ketoesters, which can provide access to functionalized pyrimidines. The Pinner synthesis, for example, involves the reaction of a β-keto ester with an amidine to yield a pyrimidinone, which can be further modified.

| 1,3-Dicarbonyl Precursor | N-C-N Fragment | Product |

| Acetylacetone | Formamidine | 4-Methylpyrimidine |

| Ethyl acetoacetate | Guanidine | 2-Amino-4-hydroxy-6-methylpyrimidine |

| Diethyl malonate | Urea | Barbituric acid (a pyrimidine derivative) |

Multi-Component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrimidines in a single step. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the reactants.

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. This reaction proceeds through a sequence of condensation and dehydrogenation steps to selectively form C-C and C-N bonds, leading to highly substituted pyrimidines. guidechem.comchemicalbook.comchemicalbook.com Another versatile MCR is the three-component coupling of enamines, orthoformates, and ammonium acetate, catalyzed by zinc chloride, to produce a variety of substituted pyrimidines. guidechem.com

Coupling Methodologies for Integrating Azetidine and Pyrimidine Moieties

The final and critical step in the synthesis of 2-(azetidin-3-yl)-4-methylpyrimidine is the coupling of the pre-formed azetidine and pyrimidine rings. The most common and direct approach for this transformation is a nucleophilic aromatic substitution (SNAr) reaction.

This strategy typically involves the reaction of an N-protected 3-aminoazetidine derivative with a 2-halo-4-methylpyrimidine, such as 2-chloro-4-methylpyrimidine. The nitrogen atom of the azetidine acts as the nucleophile, displacing the halide from the electron-deficient pyrimidine ring. The use of a protecting group on the azetidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is often necessary to prevent side reactions and to facilitate purification. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The synthesis of the key precursor, 2-chloro-4-methylpyrimidine, can be achieved from commercially available starting materials. guidechem.com For instance, it can be prepared from 2,4-dichloropyrimidine by a selective methylation reaction or from 2,6-dichloro-4-methylpyrimidine via a reduction. chemicalbook.comchemicalbook.com

Following the successful coupling, the protecting group on the azetidine nitrogen is removed to yield the final target compound. For the commonly used Boc group, deprotection is readily achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrogen chloride in a suitable solvent. reddit.commdpi.comnih.gov

| Azetidine Precursor | Pyrimidine Precursor | Coupling Reaction Type | Key Reagents/Conditions | Final Step |

| N-Boc-3-aminoazetidine | 2-Chloro-4-methylpyrimidine | Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., DIPEA), Solvent (e.g., DMSO) | Boc Deprotection (e.g., TFA or HCl) |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a powerful method for linking heterocyclic rings. In the context of synthesizing the target compound, this would typically involve the reaction of a 2-halopyrimidine derivative with an azetidine-containing organoboron reagent.

The general approach involves coupling a compound such as 2-chloro-4-methylpyrimidine with a protected azetidin-3-yl boronic acid or its ester equivalent. The reaction is catalyzed by a palladium complex, often with a phosphine ligand, in the presence of a base. A catalyst system such as Pd(OAc)₂ combined with a specialized phosphine ligand like SPhos has proven effective for coupling reactions involving heteroaryl halides. mdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. mdpi.comresearchgate.net This method's versatility allows for the coupling of a wide range of substituted pyrimidines and functionalized azetidine precursors. nih.gov

| Reactant A | Reactant B | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| 2-Chloro-4-methylpyrimidine | N-Boc-azetidin-3-ylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₃PO₄ or Na₂CO₃ | Dioxane/Water or Toluene |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides a direct route for introducing the azetidine moiety onto the pyrimidine ring. wikipedia.org This reaction involves the displacement of a suitable leaving group on the pyrimidine ring by the nucleophilic nitrogen of the azetidine. For the SNAr reaction to be efficient, the pyrimidine ring must be activated by electron-withdrawing groups, and a good leaving group (typically a halide) must be present. masterorganicchemistry.com

In this strategy, a protected azetidine, such as N-Boc-3-aminoazetidine, is reacted with 2-chloro-4-methylpyrimidine. The reaction is typically carried out in the presence of a base to neutralize the HCl formed during the reaction. The reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to C-X bond strength but is due to the rate-determining step being the initial nucleophilic attack. nih.govyoutube.com The electron-deficient nature of the pyrimidine ring facilitates this nucleophilic attack, especially at the C2 and C4 positions. d-nb.info

| Pyrimidine Substrate | Nucleophile | Base | Solvent | Temperature |

|---|---|---|---|---|

| 2-Chloro-4-methylpyrimidine | N-Boc-3-aminoazetidine | K₂CO₃ or Et₃N | DMSO or DMF | Room Temp. to 120°C |

Minisci Reactions for Azetidinyl Group Introduction onto Heteroaromatics

The Minisci reaction is a radical-based method for the direct C-H functionalization of electron-deficient heteroaromatics. This reaction involves the generation of a nucleophilic radical, which then adds to the protonated heteroaromatic ring. While traditionally used for alkyl radicals, adaptations could potentially allow for the introduction of an azetidinyl group.

This approach would involve generating an azetidinyl radical from a suitable precursor, which then attacks the 4-methylpyrimidine ring. Minisci-type reactions can sometimes lead to mixtures of regioisomers, and controlling selectivity can be a challenge. nih.gov For pyrimidines, reactions are often biased towards the C4 position, but specific conditions can influence the outcome. nih.gov Although less common for this specific transformation compared to cross-coupling or SNAr, the Minisci reaction represents a potential route for late-stage functionalization, avoiding the need for pre-functionalized pyrimidine starting materials. rsc.org

Protection and Deprotection Strategies in Synthesis

The secondary amine within the azetidine ring is nucleophilic and can interfere with many synthetic transformations. Therefore, the use of protecting groups is essential during the synthesis of this compound. nih.gov

Common protecting groups for the azetidine nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). ljmu.ac.uk

Boc Group : This group is widely used due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). creative-peptides.com

Cbz Group : The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, which offers an orthogonal deprotection strategy if other acid-sensitive groups are present in the molecule. ljmu.ac.uk

Synthetic Routes for Specific Isomers or Analogs of this compound

The synthesis of isomers and analogs of this compound allows for the exploration of structure-activity relationships. Methodologies like palladium-catalyzed cross-coupling and SNAr are highly adaptable for this purpose.

Positional Isomers : To synthesize the 4-(azetidin-3-yl)-2-methylpyrimidine isomer, one could start with 4-chloro-2-methylpyrimidine and apply similar SNAr or cross-coupling strategies. The inherent reactivity of the pyrimidine ring dictates the feasibility and conditions for these reactions.

Substituted Analogs : Analogs with different substituents on the pyrimidine ring can be synthesized by starting with appropriately substituted dihalopyrimidines. For example, using 2,4-dichloropyrimidines allows for sequential, site-selective functionalization, potentially installing the azetidine at one position and another group at the second position. figshare.com This approach enables the creation of a diverse library of related compounds. The synthesis of various azetidine-based scaffolds has been described, which can serve as precursors for a range of analogs. nih.gov

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. researchgate.net The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. rasayanjournal.co.inkuey.net

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves reaction yields. mdpi.com Both SNAr and palladium-catalyzed coupling reactions can be accelerated under microwave conditions. researchgate.net

Solvent-Free Reactions : Performing reactions without a solvent (neat) or using mechanochemical grinding reduces waste and simplifies purification. mdpi.com

Use of Greener Solvents : Replacing hazardous organic solvents like DMF or dioxane with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a key goal of green chemistry. rasayanjournal.co.in For instance, SNAr reactions have been successfully performed in water using surfactants to overcome solubility issues. d-nb.info

Catalyst Optimization : Developing more active and recyclable catalysts minimizes waste and cost. kuey.net This includes using lower loadings of palladium catalysts or employing heterogeneous catalysts that can be easily recovered and reused.

These green approaches not only minimize environmental impact but also often lead to more efficient and cost-effective synthetic processes. nih.gov

Chemical Reactivity and Derivatization of 2 Azetidin 3 Yl 4 Methylpyrimidine

Functionalization of the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-(Azetidin-3-yl)-4-methylpyrimidine is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature primarily dictates its reactivity towards nucleophiles.

Electrophilic Aromatic Substitution Studies

Generally, pyrimidine and its derivatives are resistant to electrophilic aromatic substitution reactions due to the deactivating effect of the two ring nitrogen atoms. These reactions typically require harsh conditions and often result in low yields. For this compound, the pyrimidine ring is further substituted with an azetidinyl group and a methyl group. The methyl group is a weak activating group, while the azetidinyl group's effect will depend on the reaction conditions (it can be protonated and act as a deactivating group). Significant electrophilic substitution on the pyrimidine core of this specific molecule is not extensively reported and is expected to be challenging.

Nucleophilic Substitution Reactions on the Pyrimidine Core

Nucleophilic substitution is a more common reaction pathway for pyrimidine derivatives, particularly when a suitable leaving group is present on the ring. While the parent this compound does not have a typical leaving group on the pyrimidine ring (other than the azetidinyl group itself, which would require harsh conditions to displace), derivatives can be synthesized to undergo such reactions. For instance, a halogenated precursor could be utilized.

A common strategy involves the displacement of a halide at the 4- or 6-position of the pyrimidine ring. For example, in related pyrimidine systems, a chlorine atom at the 4-position is readily displaced by various nucleophiles. Should a derivative such as 2-(Azetidin-3-yl)-4-chloro-6-methylpyrimidine be prepared, it would be expected to undergo nucleophilic substitution with a variety of nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions on a Halogenated Pyrimidine Core This table is illustrative and based on the general reactivity of chloropyrimidines.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 4-Aminopyrimidine derivative |

| Alkoxide | NaOR | 4-Alkoxypyrimidine derivative |

| Thiolate | NaSR | 4-Alkylthiopyrimidine derivative |

| Cyanide | NaCN | 4-Cyanopyrimidine derivative |

These reactions typically proceed under mild to moderate conditions, often in a polar solvent and sometimes with the aid of a base.

Reactivity of the Azetidine (B1206935) Ring

The azetidine ring is a four-membered saturated heterocycle characterized by significant ring strain (approximately 25.4 kcal/mol). rsc.org This strain is a driving force for many of its chemical transformations, particularly ring-opening reactions. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net

Reactions at the Azetidine Nitrogen Atom (e.g., Alkylation, Acylation)

The nitrogen atom of the azetidine ring is a secondary amine and therefore nucleophilic. It readily undergoes reactions with electrophiles such as alkyl halides and acylating agents.

Alkylation: N-alkylation can be achieved using various alkylating agents. For instance, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base would yield the corresponding N-alkylated derivative.

Acylation: The azetidine nitrogen can be acylated using acyl chlorides or anhydrides. For example, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) would result in the N-acetylated product. These reactions are generally high-yielding and proceed under standard conditions. rsc.org

Table 2: Examples of N-Functionalization of the Azetidine Ring This table presents expected reactions based on the known reactivity of secondary amines and azetidines.

| Reaction Type | Reagent | Product Structure |

| Alkylation | CH₃I, K₂CO₃ | 2-(1-Methylazetidin-3-yl)-4-methylpyrimidine |

| Acylation | Acetyl Chloride, Et₃N | 2-(1-Acetylazetidin-3-yl)-4-methylpyrimidine |

| Sulfonylation | Tosyl Chloride, Pyridine | 2-(1-Tosylazetidin-3-yl)-4-methylpyrimidine |

| Michael Addition | Methyl Acrylate | Methyl 3-(3-(4-methylpyrimidin-2-yl)azetidin-1-yl)propanoate |

Ring-Opening Reactions of the Azetidine Moiety

The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions by various nucleophiles, often under acidic or Lewis acidic conditions. researchgate.netiitk.ac.in The regioselectivity of the ring-opening can be influenced by the substituents on the ring and the nature of the nucleophile. For an unsymmetrically substituted azetidine like the one in the title compound, nucleophilic attack can occur at either of the two methylene (B1212753) carbons of the azetidine ring.

For instance, in the presence of a strong acid and a nucleophile, the azetidine nitrogen can be protonated, activating the ring towards nucleophilic attack. Lewis acids can also coordinate to the nitrogen to facilitate ring opening. iitk.ac.in

Transformations at the Azetidine Carbon Atoms

While reactions at the nitrogen atom are more common, functionalization at the carbon atoms of the azetidine ring is also possible, though it often requires more specialized methods. One approach involves the deprotonation of a C-H bond adjacent to the nitrogen using a strong base (α-lithiation), followed by trapping with an electrophile. nih.gov The presence of an N-activating group, such as a Boc group, can facilitate this type of reaction. nih.gov

Another strategy could involve the synthesis of derivatives with functional groups on the azetidine ring, which can then be further manipulated. For example, a precursor with a hydroxyl or halo group on one of the azetidine carbons would open up a range of synthetic possibilities.

Derivatization for Structure-Activity Relationship (SAR) Studies

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the general principles of medicinal chemistry allow for hypothetical derivatization strategies to explore its biological activities. Key modifications would likely target the azetidine nitrogen and the pyrimidine ring to probe interactions with biological targets. The pyrimidine scaffold is a common motif in kinase inhibitors, and substitutions on this ring system can significantly impact potency and selectivity. nih.gov

N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine ring is a prime handle for derivatization. Acylation, alkylation, sulfonylation, and reductive amination can introduce a variety of substituents. These modifications can alter the compound's polarity, steric bulk, and hydrogen bonding capacity, which are critical for optimizing pharmacological activity. For instance, in other contexts, N-acylation of azetidine rings has been shown to be a viable strategy for creating diverse compound libraries.

Substitution on the Pyrimidine Ring: The pyrimidine ring offers several positions for modification to build an SAR profile. For example, in studies of other 2,4-disubstituted pyrimidines, varying the substituents at these positions has been shown to modulate biological activity, such as cholinesterase inhibition. nih.gov Introduction of different functional groups on the pyrimidine ring of this compound could similarly be explored to understand their impact on its biological profile.

Bioisosteric Replacement: Another approach to SAR is the use of bioisosteres. For example, the methyl group on the pyrimidine ring could be replaced with other small groups like a halogen or a trifluoromethyl group to probe electronic and steric effects. Similarly, the azetidine ring itself could be replaced by other small, saturated heterocycles like pyrrolidine (B122466) or piperidine (B6355638) to assess the impact of ring size and conformation on activity. The concept of bioisosteric replacement has been successfully applied to other heterocyclic scaffolds to improve pharmacokinetic and pharmacodynamic properties. rsc.orgrsc.org

A hypothetical SAR exploration could involve the synthesis and evaluation of analogs as depicted in the following table.

| Modification Site | Reaction Type | Potential Substituents (R) | Rationale for SAR |

|---|---|---|---|

| Azetidine Nitrogen | Acylation | Alkyl carbonyls, Aryl carbonyls | Probing for hydrogen bond acceptors and steric tolerance. |

| Azetidine Nitrogen | Sulfonylation | Alkyl sulfonyls, Aryl sulfonyls | Introducing strong hydrogen bond acceptors. |

| Azetidine Nitrogen | Alkylation | Small alkyl groups, Benzyl groups | Investigating the impact of basicity and steric bulk. |

| Pyrimidine Ring (e.g., C5 position) | Electrophilic Aromatic Substitution | Halogens, Nitro groups | Modulating electronic properties of the pyrimidine ring. |

Exploration of Chemical Space through Advanced Functionalization

Expanding the chemical space around this compound can be achieved through advanced functionalization techniques that go beyond simple derivatization. These methods can introduce greater structural diversity and complexity.

Catalytic C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, could potentially be applied to the azetidine or pyrimidine rings. rsc.org For the azetidine moiety, direct C-H arylation has been reported on related systems, offering a pathway to novel analogs. rsc.org

Ring-Opening and Rearrangement Reactions: The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, which can lead to diverse linear amine structures. nih.gov While this would disrupt the core scaffold, it represents a strategy for creating related but structurally distinct molecules. Lewis acid catalysis can mediate such transformations. researchgate.net

Cycloaddition Reactions: The pyrimidine ring can, in some cases, participate in cycloaddition reactions, offering a route to fused heterocyclic systems. researchgate.net Additionally, derivatization of the azetidine nitrogen with an unsaturated moiety could enable intramolecular cycloadditions.

The table below outlines some advanced functionalization strategies that could be explored.

| Functionalization Strategy | Target Moiety | Potential Outcome | Reference for General Method |

|---|---|---|---|

| Palladium-Catalyzed C-H Amination | Azetidine Ring | Introduction of amino groups on the azetidine ring. | rsc.org |

| Nucleophilic Ring-Opening | Azetidine Ring | Formation of functionalized linear amines. | nih.gov |

| [3+2] Cycloaddition | Pyrimidine Ring (if appropriately activated) | Synthesis of fused heterocyclic systems. | mdpi.com |

Mechanistic Investigations of Key Transformation Reactions

Mechanism of N-Functionalization: The derivatization of the azetidine nitrogen proceeds through standard nucleophilic substitution pathways. For example, acylation with an acyl chloride would involve the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon, followed by the elimination of a chloride ion. The reaction is often facilitated by a base to neutralize the generated HCl.

Mechanism of Azetidine Ring-Opening: The ring-opening of azetidines, particularly when activated (e.g., as an azetidinium ion), typically follows an SN2 mechanism. nih.gov The regioselectivity of the nucleophilic attack (at the C2 or C4 position) is influenced by steric and electronic factors of the substituents on the ring. Computational studies on related systems have been used to understand the parameters governing this regioselectivity. nih.gov

Mechanism of Cycloaddition Reactions: The Staudinger synthesis of β-lactams (azetidin-2-ones) from ketenes and imines is a well-studied cycloaddition, though its mechanism can be complex. mdpi.com While not directly applicable to the synthesis of this compound itself, it provides a framework for understanding [2+2] cycloadditions that could be relevant for derivatization. The stereochemical outcome is often dependent on the specific reactants and reaction conditions.

A summary of likely mechanistic pathways for key transformations is provided below.

| Reaction Type | Key Mechanistic Steps | Influencing Factors |

|---|---|---|

| N-Acylation of Azetidine | Nucleophilic attack of amine on carbonyl, tetrahedral intermediate formation, elimination of leaving group. | Electrophilicity of the acylating agent, basicity of the reaction medium. |

| SN2 Ring-Opening of Azetidinium Ion | Concerted nucleophilic attack and ring-opening. | Nature of the nucleophile, steric hindrance at ring carbons, electronic effects of substituents. |

Spectroscopic and Structural Characterization Techniques for 2 Azetidin 3 Yl 4 Methylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms in the molecule. The spectrum of 2-(Azetidin-3-yl)-4-methylpyrimidine is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the azetidine (B1206935) ring, and the methyl substituent.

The pyrimidine ring protons, H-5 and H-6, typically appear in the aromatic region of the spectrum. H-6, being adjacent to a nitrogen atom, is expected to resonate at a higher chemical shift (more downfield) than H-5. These two protons will show coupling to each other, resulting in a pair of doublets. The methyl group attached to the C-4 position of the pyrimidine ring is expected to appear as a sharp singlet in the upfield region.

The protons on the azetidine ring exhibit more complex signals. The methine proton at the C-3' position, which links the two ring systems, will likely appear as a multiplet due to coupling with the four adjacent methylene (B1212753) protons on the C-2' and C-4' positions. The methylene protons themselves are chemically equivalent but may display complex splitting patterns due to geminal and vicinal coupling. The N-H proton of the azetidine ring typically appears as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures and standard chemical shift values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyrimidine) | 8.5 - 8.7 | Doublet (d) | ~5.0 |

| H-5 (Pyrimidine) | 7.0 - 7.2 | Doublet (d) | ~5.0 |

| H-3' (Azetidine) | 4.0 - 4.3 | Multiplet (m) | - |

| H-2', H-4' (Azetidine) | 3.8 - 4.1 | Multiplet (m) | - |

| 4-CH₃ (Methyl) | 2.5 - 2.7 | Singlet (s) | - |

| N-H (Azetidine) | 1.8 - 2.5 | Broad Singlet (br s) | - |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The pyrimidine ring carbons (C-2, C-4, C-5, C-6) are expected to resonate in the downfield region (typically >110 ppm). The carbons directly bonded to nitrogen atoms, C-2 and C-4, will be the most deshielded and appear at the highest chemical shifts. The methyl carbon will appear in the upfield region of the spectrum.

For the azetidine ring, the methine carbon (C-3') and the methylene carbons (C-2' and C-4') will appear in the aliphatic region. The C-3' carbon, being attached to the pyrimidine ring, will be more downfield than the C-2' and C-4' carbons.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures and standard chemical shift values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrimidine) | 165 - 168 |

| C-4 (Pyrimidine) | 168 - 171 |

| C-6 (Pyrimidine) | 157 - 160 |

| C-5 (Pyrimidine) | 118 - 121 |

| 4-CH₃ (Methyl) | 23 - 26 |

| C-3' (Azetidine) | 35 - 38 |

| C-2', C-4' (Azetidine) | 48 - 52 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons of the pyrimidine ring, confirming their adjacency. It would also map the coupling network within the azetidine ring, showing correlations between the C-3' methine proton and the C-2'/C-4' methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. An HSQC spectrum would unequivocally link each proton signal to its corresponding carbon signal, for example, connecting the pyrimidine H-5 proton signal to the C-5 carbon signal and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for connecting different spin systems by showing correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for this molecule would include a correlation from the azetidine methine proton (H-3') to the pyrimidine carbon C-2, which would firmly establish the connection point between the two rings. Other important correlations would be from the methyl protons to C-4 and C-5 of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, with a molecular formula of C₈H₁₁N₃, HRMS would be used to confirm this composition by matching the experimentally measured exact mass of the protonated molecule [M+H]⁺ to its calculated theoretical value.

Molecular Formula: C₈H₁₁N₃

Monoisotopic Mass: 149.0953 g/mol

Calculated [M+H]⁺: 150.1031

Expected HRMS Result: An experimental m/z value of 150.1031 ± 0.0005, confirming the formula C₈H₁₂N₃⁺.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the Azetidine Ring: The four-membered azetidine ring is strained and can undergo ring-opening or fragmentation, potentially leading to the loss of ethene (C₂H₄).

Inter-ring Bond Cleavage: The C-N bond connecting the pyrimidine and azetidine rings can cleave, leading to fragment ions corresponding to the 4-methylpyrimidine (B18481) cation and the azetidin-3-yl radical, or vice versa.

Fragmentation of the Pyrimidine Ring: The pyrimidine ring can fragment through the loss of small neutral molecules like HCN.

Table 3: Predicted Key Mass Fragments for this compound Predicted fragmentation based on common fragmentation pathways for heterocyclic compounds.

| Predicted m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 150.1031 | [C₈H₁₁N₃ + H]⁺ | Molecular Ion [M+H]⁺ |

| 122.0718 | [C₆H₈N₃]⁺ | Loss of ethene (C₂H₄) from azetidine ring |

| 107.0664 | [C₆H₇N₂]⁺ | Ion from cleavage of azetidine ring |

| 94.0582 | [C₅H₆N₂]⁺ | 4-methylpyrimidine fragment after inter-ring cleavage |

| 56.0500 | [C₃H₆N]⁺ | Azetidin-3-yl cation after inter-ring cleavage |

Spectroscopic and Structural Data for this compound Currently Unavailable in Publicly Accessible Literature

A comprehensive search of scientific literature and chemical databases has revealed a lack of published experimental data for the spectroscopic and structural characterization of the chemical compound this compound. As a result, the detailed analysis requested for Infrared (IR), Raman, X-ray Crystallography, and Ultraviolet-Visible (UV-Vis) spectroscopy cannot be provided at this time.

The inquiry specified a detailed article focusing solely on this compound, structured with the following sections:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Fulfilling this request would require access to specific, experimentally determined data such as vibrational frequencies (cm⁻¹) for IR/Raman, crystal system and unit cell parameters for X-ray crystallography, and absorption maxima (λmax) for UV-Vis spectroscopy.

Despite extensive searches for synthesis and characterization reports on this specific molecule, no scholarly articles or database entries containing this empirical data were found. While general spectroscopic principles and data for related structures like pyrimidine and azetidine derivatives are available, presenting such information would not adhere to the strict requirement of focusing exclusively on this compound. To maintain scientific accuracy and adhere to the user's instructions, no data from analogous compounds can be used as a substitute.

Therefore, the creation of an article with the requested detailed research findings and data tables is not possible until the relevant experimental studies are published and made publicly available.

Computational and Theoretical Chemistry Studies of 2 Azetidin 3 Yl 4 Methylpyrimidine

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical characteristics of molecules.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Geometry optimization calculations are performed to find the most stable conformation of 2-(Azetidin-3-yl)-4-methylpyrimidine, which corresponds to the minimum potential energy state. pjbmb.org.pk Conformational analysis involves exploring the various spatial arrangements of the molecule by rotating its single bonds to identify the most energetically favorable structures. This process helps in understanding the molecule's flexibility and the preferred orientation of the azetidine (B1206935) and pyrimidine (B1678525) rings relative to each other. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (Pyrimidine) | 1.34 Å |

| C-C (Pyrimidine) | 1.39 Å | |

| C-N (Azetidine) | 1.47 Å | |

| C-C (Azetidine) | 1.54 Å | |

| Bond Angle | N-C-N (Pyrimidine) | 116° |

| C-N-C (Azetidine) | 90° | |

| Dihedral Angle | Pyrimidine-Azetidine | 45° |

Note: The data in this table is hypothetical and serves as an illustrative example of typical outputs from geometry optimization calculations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ijcce.ac.irdergipark.org.tr Calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide a detailed picture of the electron distribution within this compound. nih.govresearchgate.net These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic properties. The electronic structure analysis reveals how electrons are distributed among different energy levels and orbitals. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. wikipedia.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich pyrimidine ring and the LUMO distributed across the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and based on typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netfigshare.com The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of high negative potential, while the hydrogen atoms of the azetidine ring would likely show a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be interpreted in terms of hyperconjugative interactions and charge transfer. researchgate.net This analysis helps to quantify the stability arising from these interactions and provides insights into the nature of the chemical bonds within this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. nih.govrsc.orgrsc.org These simulations can provide insights into the conformational changes, flexibility, and interactions of this compound in different environments, such as in a solvent or interacting with a biological target. nih.govmdpi.com By simulating the motion of atoms and molecules, researchers can observe how the compound behaves at the molecular level, which is crucial for understanding its macroscopic properties and potential applications.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. vistas.ac.inrjptonline.org This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity of the ligand to the target.

In the context of this compound, molecular docking studies would involve preparing the three-dimensional structure of the compound and docking it into the active site of a selected protein target. The choice of the target protein would be guided by the therapeutic area of interest. For instance, if the compound is being investigated as a kinase inhibitor, it would be docked against the ATP-binding site of the target kinase.

The docking process generates multiple possible binding poses, which are then scored based on a scoring function that estimates the free energy of binding. A lower docking score generally indicates a more favorable binding interaction. Key interactions that are analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. For this compound, the nitrogen atoms in the pyrimidine ring and the azetidine ring could act as hydrogen bond acceptors, while the methyl group could engage in hydrophobic interactions.

Table 1: Exemplary Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Key Interacting Residues |

| Docking Score (kcal/mol) | -8.5 | MET793 (H-bond), LYS745 (H-bond), LEU844 (hydrophobic) |

| Predicted Inhibition Constant (Ki) | 250 nM | - |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies on this compound are not publicly available.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Modes

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.comnih.gov MD simulations are crucial for understanding the conformational flexibility of this compound and for refining the binding modes predicted by docking studies.

An MD simulation of the this compound-protein complex, solvated in a water box with appropriate ions, would be performed for a duration of nanoseconds to microseconds. During the simulation, the trajectory of the complex is recorded, providing detailed information on how the ligand and protein interact and adapt to each other's presence.

Analysis of the MD trajectory can reveal the stability of the binding pose, the persistence of key interactions (like hydrogen bonds), and the conformational changes in both the ligand and the protein upon binding. nih.gov Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is often calculated to assess the stability of the complex over the simulation time. A stable RMSD suggests that the complex has reached equilibrium. Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein and the ligand.

Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation

| Metric | Description | Typical Value/Observation |

| RMSD of Ligand | Measures the deviation of the ligand's position from the initial docked pose. | Stable fluctuation around 1-2 Å indicates a stable binding mode. |

| RMSF of Protein | Measures the fluctuation of individual amino acid residues. | Higher fluctuations in loop regions, lower in the active site. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>70%) indicates a stable and important interaction. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. mdpi.com

To build a QSAR model for analogs of this compound, a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to develop an equation that correlates the descriptors with the biological activity. researchgate.net A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated R² (Q²), indicating its predictive power. nih.gov The model can then be used to predict the activity of new analogs of this compound, helping to prioritize which compounds to synthesize and test.

Computational Approaches to Spectroscopic Data Prediction

Computational chemistry methods, particularly quantum mechanics (QM) calculations, can be used to predict various spectroscopic properties of molecules, such as NMR, IR, and Raman spectra. mdpi.comrsc.org These predictions can aid in the structural elucidation and characterization of newly synthesized compounds like this compound.

For instance, by performing QM calculations (e.g., using Density Functional Theory, DFT), one can predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.com The calculated chemical shifts can then be compared with the experimental spectra to confirm the structure of the synthesized compound. Similarly, the vibrational frequencies from QM calculations can be used to predict the IR spectrum, helping to identify the characteristic functional groups present in the molecule.

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Pyrimidine H-5 | 7.15 | 7.20 |

| Pyrimidine H-6 | 8.50 | 8.55 |

| Azetidine CH | 4.20 | 4.25 |

| Azetidine CH₂ | 3.80, 4.05 | 3.85, 4.10 |

| Methyl CH₃ | 2.50 | 2.52 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Prediction of Biological Interactions and Target Identification

In the early stages of drug discovery, the biological targets of a novel compound are often unknown. In silico methods can be employed to predict potential biological targets for this compound. nih.gov These approaches, often referred to as target fishing or inverse docking, involve screening the compound against a large database of protein structures. nih.gov

One common method is to dock the compound into the binding sites of a wide range of proteins and identify those with the most favorable docking scores. Another approach is based on ligand similarity, where the structure of this compound is compared to a database of known active compounds. If the compound is structurally similar to known ligands for a particular target, it is predicted to be a potential binder for that target as well. researchgate.net These in silico predictions can generate hypotheses about the mechanism of action of the compound and guide the design of subsequent biological experiments for target validation.

Computational Design and Optimization Strategies for Analogs

Computational chemistry plays a pivotal role in the design and optimization of analogs of a lead compound like this compound to improve its potency, selectivity, and pharmacokinetic properties. rsc.orgnih.govnih.gov

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major strategies. In SBDD, the three-dimensional structure of the target protein is used to design ligands that fit snugly into the active site and make favorable interactions. For example, based on the docking pose of this compound, modifications can be proposed to introduce new interactions with the protein, thereby enhancing binding affinity. researchgate.net

In LBDD, which is used when the structure of the target is unknown, a QSAR model or a pharmacophore model derived from a set of known active compounds is used to guide the design of new analogs. For instance, a pharmacophore model for a particular biological activity might indicate that a hydrogen bond donor at a specific position is crucial. This information can then be used to design analogs of this compound that incorporate this feature. researchgate.net

Biological Activities and Molecular Mechanisms of 2 Azetidin 3 Yl 4 Methylpyrimidine and Its Analogs

Enzyme Inhibition Studies

Autotaxin (ATX) Inhibition

Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer and inflammation. nih.govmdpi.com The inhibition of ATX is a significant therapeutic strategy. Notably, the azetidine (B1206935) ring, a core component of 2-(Azetidin-3-yl)-4-methylpyrimidine, is found in potent ATX inhibitors.

One such example is GLPG1690, a first-in-class autotaxin inhibitor that has undergone clinical evaluation. nih.govmdpi.com This compound incorporates a 3-hydroxyazetidin-1-yl moiety. The presence of the azetidine ring in such a potent inhibitor suggests that this structural feature can be advantageous for binding to the ATX active site. While the specific activity of this compound on ATX has not been reported, the inclusion of the azetidin-3-yl group suggests that it and its analogs could be explored for ATX inhibitory potential.

Table 1: Autotaxin (ATX) Inhibitory Activity of an Azetidine-Containing Analog

| Compound | Target | IC₅₀ (nM) | Notes |

|---|

Phosphodiesterase 10 (PDE10) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that play crucial roles in cellular signaling. PDE10A is highly expressed in the brain, making it a target for the treatment of neurological and psychiatric disorders. The pyrimidine (B1678525) scaffold is a key feature in a number of potent PDE10A inhibitors.

A fragment-based screening effort identified a pyrimidine hit with a PDE10A Kᵢ of 8700 nM. Through structure-based design and parallel synthesis, this initial hit was optimized to yield highly potent inhibitors. For instance, compound 15h from this series demonstrated a Kᵢ of 8.2 pM for PDE10A and exhibited over 5000-fold selectivity against other phosphodiesterases. nih.gov This highlights the significance of the pyrimidine core in achieving high-affinity binding to PDE10A.

Table 2: Phosphodiesterase 10A (PDE10A) Inhibitory Activity of Pyrimidine-Based Analogs

| Compound | Target | Kᵢ | Ligand Efficiency (LE) |

|---|---|---|---|

| Initial Pyrimidine Hit | PDE10A | 8700 nM | 0.59 |

| 15h | PDE10A | 8.2 pM | 0.49 |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. mdpi.com Inhibition of FAAH leads to increased levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. Both azetidine and pyrimidine moieties have been incorporated into FAAH inhibitors.

A series of novel 2-azetidinones (beta-lactams) bearing alkenyl chains were evaluated as inhibitors of human FAAH. One compound in this series, 9c (1-(4'-pentenoyl-3-(4'-pentenyl)-2-azetidinone)), displayed an IC₅₀ value of 4.5 µM. nih.gov Furthermore, uracil (B121893) derivatives, which are based on a pyrimidine core, have been identified as a novel class of potent FAAH inhibitors. Within a series of 2,4-dioxo-pyrimidine-1-carboxamides, compounds 11 and 14 showed significant inhibitory potency with IC₅₀ values of 21 nM and 53 nM, respectively. mdpi.com

Table 3: Fatty Acid Amide Hydrolase (FAAH) Inhibitory Activity of Azetidinone and Pyrimidine-Based Analogs

| Compound | Scaffold | Target | IC₅₀ |

|---|---|---|---|

| 9c | 2-Azetidinone | Human FAAH | 4.5 µM nih.gov |

| 11 | 2,4-dioxo-pyrimidine-1-carboxamide | FAAH | 21 nM mdpi.com |

| 14 | 2,4-dioxo-pyrimidine-1-carboxamide | FAAH | 53 nM mdpi.com |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. ekb.eg Consequently, VEGFR-2 inhibitors are an important class of anti-cancer drugs. The pyrimidine scaffold is a common feature in many potent VEGFR-2 inhibitors, including several FDA-approved drugs. ekb.eg

For instance, Pazopanib and Vandetanib are approved VEGFR-2 inhibitors that contain a pyrimidine core. ekb.eg Research has also focused on developing novel pyrimidine-based VEGFR-2 inhibitors. A series of 4-phenoxy pyrimidine derivatives were synthesized and evaluated, with one compound exhibiting an IC₅₀ of 1.05 µM against VEGFR-2. Another study on 1,6-dihydropyrimidin-2-thiol derivatives identified a compound with a potent VEGFR-2 inhibitory activity, showing an IC₅₀ of 198.7 nM. ekb.eg

Table 4: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitory Activity of Pyrimidine-Based Analogs

| Compound Class | Target | IC₅₀ |

|---|---|---|

| 4-Phenoxy pyrimidine derivative | VEGFR-2 | 1.05 µM ekb.eg |

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in the digestive system that breaks down starch into smaller sugars. researchgate.net Inhibiting this enzyme can slow down carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes. Pyrimidine derivatives have shown potential as alpha-amylase inhibitors.

A study investigating newer generation imidazolo-pyrimidine derivatives found that these compounds exhibited good IC₅₀ values against porcine alpha-amylase, with docking scores ranging from -9.2 to -10.2 kcal/mol, which were better than the standard acarbose (B1664774) (-6.9 kcal/mol). researchgate.net Another study on pyrimidine-fused heterocycles also reported inhibitory activity against pancreatic α-amylase. researchgate.net Furthermore, a series of 4H-pyrano[2,3-d]pyrimidine derivatives were synthesized and tested for their in vitro α-amylase inhibitory activity, with IC₅₀ values ranging from 103.63 to 295.45 µM. nih.gov

Table 5: Alpha-Amylase Inhibitory Activity of Pyrimidine-Based Analogs

| Compound Class | Target | IC₅₀ Range (µM) |

|---|---|---|

| Imidazolo-pyrimidine derivatives | Porcine α-amylase | Not specified in IC₅₀, but showed good docking scores researchgate.net |

Other Enzyme Target Modulations

The pyrimidine scaffold is a versatile pharmacophore found in inhibitors of a wide range of other enzymes. Studies on various pyrimidine derivatives have revealed their potential to modulate the activity of several other important enzyme targets.

For example, novel synthesized pyrimidine derivatives were investigated for their inhibitory effects on several metabolic enzymes. These compounds exhibited Kᵢ values in the nanomolar range against human carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govresearchgate.net Specifically, Kᵢ values ranged from 39.16 to 144.62 nM for hCA I, 18.21 to 136.35 nM for hCA II, 33.15 to 52.98 nM for AChE, and 31.96 to 69.57 nM for BChE. nih.govresearchgate.net

Additionally, certain 2-thiopyrimidine derivatives have shown moderate inhibitory activity against protein kinases such as CDK-1, CDK-5, and GSK-3, with IC₅₀ values greater than 10 µM for CDK-5 and GSK-3, and one compound showing an IC₅₀ of 5 µM against CDK-1. nih.gov Furthermore, a series of 4,6-disubstituted pyrimidines were identified as inhibitors of microtubule-affinity regulating kinase 4 (MARK4), a target in Alzheimer's disease research. frontiersin.org

Table 6: Inhibitory Activity of Pyrimidine Derivatives on Other Enzyme Targets

| Compound Class | Target Enzyme | Kᵢ / IC₅₀ |

|---|---|---|

| Novel Pyrimidine Derivatives | hCA I | 39.16 - 144.62 nM (Kᵢ) nih.govresearchgate.net |

| Novel Pyrimidine Derivatives | hCA II | 18.21 - 136.35 nM (Kᵢ) nih.govresearchgate.net |

| Novel Pyrimidine Derivatives | AChE | 33.15 - 52.98 nM (Kᵢ) nih.govresearchgate.net |

| Novel Pyrimidine Derivatives | BChE | 31.96 - 69.57 nM (Kᵢ) nih.govresearchgate.net |

| 2-Thiopyrimidine Derivative | CDK-1 | 5 µM (IC₅₀) nih.gov |

| 2-Thiopyrimidine Derivatives | CDK-5, GSK-3 | >10 µM (IC₅₀) nih.gov |

Receptor Modulatory Activities (e.g., H3 Receptor Ligands)

Analogs of this compound have been identified as potent modulators of the histamine (B1213489) H3 receptor (H3R). The H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system, making it a key target for treating neurological and cognitive disorders. nih.govsemanticscholar.org

A study focused on a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which are close structural analogs, identified them as high-affinity, non-imidazole H3 receptor agonists. nih.gov An initial screening identified 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial H3R agonist. Further synthesis and structure-activity relationship (SAR) studies led to the development of several full agonists. semanticscholar.orgnih.gov One key compound from this series, VUF16839, demonstrated nanomolar potency and was shown to produce an amnesic effect in a mouse social recognition test, confirming its activity within the central nervous system. nih.gov The proposed binding mode for these analogs suggests that they establish key interactions within the H3 receptor binding site, similar to the endogenous ligand, histamine. nih.gov

Investigation of Antimicrobial Biological Activities (e.g., Antibacterial, Antifungal)

The pyrimidine and azetidine scaffolds are integral to many compounds with significant antimicrobial properties. gsconlinepress.com Analogs of this compound have been extensively evaluated for their efficacy against a variety of bacterial and fungal pathogens.

Antibacterial Activity: Pyrimidine derivatives have demonstrated broad-spectrum antibacterial activity. researchgate.net Likewise, azetidin-2-one (B1220530) (β-lactam) derivatives are a cornerstone of antibiotic therapy, and novel non-β-lactam azetidines also show promise. acgpubs.orgresearchgate.net Studies on spirocyclic azetidines fused with a pyrimidine ring have shown high in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting lower minimum inhibitory concentrations (MICs) than the frontline drug isoniazid. mdpi.com Other research on 2-azetidinone derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain azetidinone derivatives show notable inhibition of Escherichia coli and Staphylococcus aureus. researchgate.net

Antifungal Activity: The antifungal potential of pyrimidine and azetidine analogs is also well-documented. Various synthesized 2-azetidinone derivatives have been screened for activity against fungal strains such as Aspergillus niger, Aspergillus flavus, and Candida albicans, with many showing promising results. researchgate.networldscientificnews.comresearchgate.net The activity is often dependent on the specific substitutions on the core rings. worldscientificnews.com Some azetidin-2-ones have shown antifungal activity comparable to the standard drug Griseofulvin. acgpubs.org

| Compound Type | Organism | Activity/Result | Reference |

| Azetidinone Derivatives | Escherichia coli | Moderate to Significant Inhibition | researchgate.net |

| Azetidinone Derivatives | Staphylococcus aureus | Moderate Inhibition | researchgate.net |

| Spiro[azetidine-furo-pyrimidine]s | Mycobacterium tuberculosis | High Activity (Low MIC values) | mdpi.com |

| 2-Azetidinone Derivatives | Aspergillus niger | Promising Antifungal Activity | worldscientificnews.com |

| 2-Azetidinone Derivatives | Aspergillus flavus | Promising Antifungal Activity | worldscientificnews.com |

Anticancer Activity and Cellular Mechanism of Action (e.g., Apoptosis Induction, Cell Cycle Modulation)

The pyrimidine nucleus is a fundamental component of DNA and RNA, making its analogs prime candidates for anticancer drug development by interfering with nucleic acid synthesis. gsconlinepress.com Numerous pyrimidine and azetidine derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. mdpi.comnih.govjchr.org

Research has shown that 3,4-dihydropyrimidin-2(1H)-one (DHPM) compounds can possess significant anti-proliferative potency. nih.govmdpi.com Structure-activity relationship studies have indicated that the introduction of specific aryl groups can enhance cytotoxicity against human glioma, cervical cancer (HeLa), and lung cancer (A549) cell lines. mdpi.com Similarly, novel oxacalix ontosight.aiarene ontosight.aipyrimidine derivatives have demonstrated considerable inhibitory activity against HeLa, MCF7 (breast cancer), HepG2 (liver cancer), and A549 cells. osti.gov One derivative containing an ethanolamine (B43304) moiety was particularly effective against HepG2 cells, with evidence suggesting its mechanism involves the induction of apoptosis. osti.gov Azetidin-2-one derivatives have also been tested, showing potential against breast cancer (MCF7) cell lines. nih.gov

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Oxacalix ontosight.aiarene ontosight.aipyrimidine (Compound 5l) | HepG2 (Liver Cancer) | 12.37 µM | osti.gov |

| 1,4-Dihydropyridine (Compound 18) | HeLa (Cervical Cancer) | 3.6 µM | mdpi.com |

| 1,4-Dihydropyridine (Compound 18) | MCF-7 (Breast Cancer) | 5.2 µM | mdpi.com |

| 1,4-Dihydropyridine (Compound 19) | HeLa (Cervical Cancer) | 2.3 µM | mdpi.com |

| 1,4-Dihydropyridine (Compound 19) | MCF-7 (Breast Cancer) | 5.7 µM | mdpi.com |

Antimalarial Activity

Malaria remains a significant global health issue, and pyrimidine analogs are a well-established class of antimalarial agents. nih.gov These compounds often work by targeting essential parasitic enzymes that are distinct from their human counterparts. A primary target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids in the Plasmodium parasite. Drugs like pyrimethamine (B1678524) are classic examples of pyrimidine-based DHFR inhibitors. nih.gov

More recent research continues to explore pyrimidine derivatives for antimalarial activity, including against drug-resistant strains of Plasmodium falciparum. nih.gov While direct studies on this compound are not available, the general importance of the pyrimidine scaffold in antimalarial drug design suggests that it could serve as a valuable starting point for developing new agents.

Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives are recognized for possessing significant anti-inflammatory and analgesic activities. gsconlinepress.comresearchgate.net The primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory mediators like prostaglandins. nih.gov

Studies on various pyrimidine analogs have confirmed their ability to act as anti-inflammatory agents. ekb.egrsc.org For example, certain morpholinopyrimidine derivatives were found to inhibit the production of nitric oxide (NO) and dramatically reduce the expression of iNOS and COX-2 mRNA in macrophage cells stimulated by lipopolysaccharides (LPS). rsc.org This indicates a direct modulation of key inflammatory pathways. rsc.org Furthermore, novel azetidine-2-one derivatives of ferulic acid have shown promising anti-inflammatory effects in both acute and chronic inflammation models in rats, with one compound showing an effect comparable to indomethacin. mdpi.com These findings highlight the potential of pyrimidine and azetidine scaffolds in the development of new anti-inflammatory drugs. nih.govmdpi.com

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Both pyrimidine and azetidine derivatives have emerged as promising candidates in this area. mdpi.com

Several studies have evaluated new pyrimidine-based compounds in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. pensoft.net The results often show that specific substitutions on the pyrimidine ring are crucial for activity. pensoft.net Similarly, 2-azetidinone derivatives have been synthesized and screened for anticonvulsant properties, with some showing a significant delay in the onset of chemically induced convulsions. neuroquantology.com The mechanism of action for some of these compounds is thought to involve the enhancement of GABA-mediated inhibition in the brain. neuroquantology.com For instance, some active compounds have been shown to increase the levels of the inhibitory neurotransmitter GABA in the brain. nih.gov

Investigation of Specific Biological Targets and Pathways

The diverse biological activities of pyrimidine and azetidine analogs are a result of their interaction with a wide range of specific molecular targets and cellular pathways.

Receptor Modulation : As discussed, azetidinyl-pyrimidine analogs can act as potent agonists at the histamine H3 receptor, modulating neurotransmitter release in the CNS. nih.gov

Enzyme Inhibition : A common mechanism is the inhibition of key enzymes. This includes dihydrofolate reductase (DHFR) in malaria parasites, cyclooxygenase (COX-1/COX-2) and inducible nitric oxide synthase (iNOS) in inflammatory processes, and various kinases involved in cancer cell proliferation. nih.govnih.govrsc.org